molecular formula C14H23NO2 B1383540 Tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate CAS No. 1809353-54-5

Tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate

Cat. No. B1383540
CAS RN: 1809353-54-5
M. Wt: 237.34 g/mol
InChI Key: KLNGOUPOOOOUGE-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate is a chemical compound with the CAS Number: 1809353-54-5 . It has a molecular weight of 237.34 . The IUPAC name for this compound is tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate is 1S/C14H23NO2/c1-14(2,3)17-13(16)15-9-7-12(8-10-15)11-5-4-6-11/h4-10H2,1-3H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate and its derivatives play a crucial role in the synthesis and characterization of various chemical compounds. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a significant intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550, highlighting the compound's importance in developing specific inhibitors (Chen Xin-zhi, 2011). Similarly, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate provides a new scaffold for preparing substituted piperidines, demonstrating the compound's utility in creating novel molecular structures (Rianne A. G. Harmsen, L. Sydnes, K. Törnroos, B. Haug, 2011).

Role in Anticancer Drugs

This compound also finds application in the development of anticancer drugs. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an essential intermediate for small molecule anticancer drugs, indicating its significance in pharmaceutical research focused on cancer treatment (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).

Synthesis of Derivatives for Biological Activity

The compound is also integral in synthesizing derivatives for various biological activities. For instance, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds such as crizotinib, demonstrates its role in synthesizing compounds with potential therapeutic effects (D. Kong, Yuxing Zhang, Tongsheng Xu, Yuanzhang Zhou, Pengwu Zheng, Shan Xu, 2016).

Anticorrosive Properties

Research also explores its use in corrosion inhibition, such as the study on the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in corrosive environments, indicating its potential in material science applications (B. Praveen, B. Prasanna, N. Mallikarjuna, M. Jagadeesh, N. Hebbar, D. Rashmi, 2021).

Safety and Hazards

The safety information for Tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate includes several hazard statements: H315, H319, H335 . These correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-14(2,3)17-13(16)15-9-7-12(8-10-15)11-5-4-6-11/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNGOUPOOOOUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C2CCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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